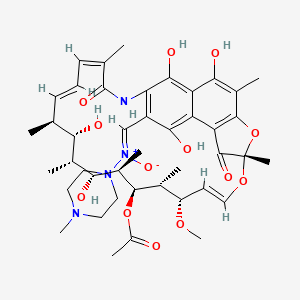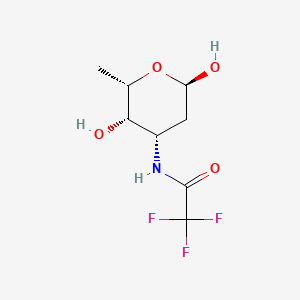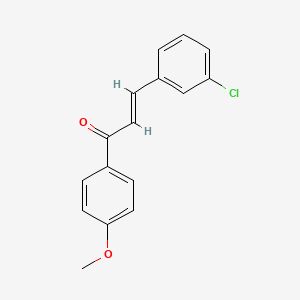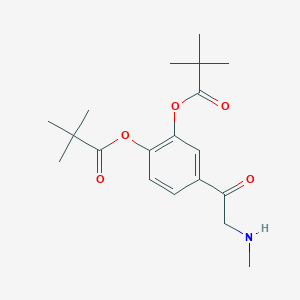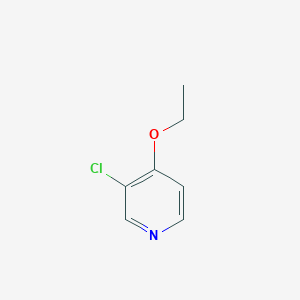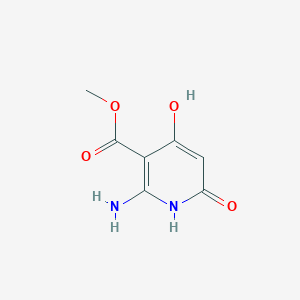![molecular formula C27H27N B3328817 4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine CAS No. 52066-63-4](/img/structure/B3328817.png)
4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine
Overview
Description
This compound, also known as 2,6,10-tri-tert-butyl-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine, is a chemical with the CAS number 2409069-65-2 .
Synthesis Analysis
The synthesis of this compound involves dissolving it in chloroform and cooling it in an ice-bath. Under the exclusion of light, NBS is added in one portion. The mixture is then stirred at 0 °C for two hours .Molecular Structure Analysis
The molecular formula of this compound is C27H27N . Its molecular weight is 365.51 . The InChI code is 1S/C27H27N/c1-25(2)16-10-7-12-18-22(16)28-23-17(25)11-8-13-19(23)27(5,6)21-15-9-14-20(24(21)28)26(18,3)4/h7-15H,1-6H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 151.3-152.2 °C and a predicted boiling point of 417.8±45.0 °C . Its predicted density is 1.19±0.1 g/cm3 . The pKa is predicted to be -1.09±0.70 .Scientific Research Applications
Fluorescent Metal-Organic Frameworks
The compound has been utilized in the synthesis of fluorescent metal-organic frameworks (MOFs). It acts as a donor-acceptor motif molecule with strong intramolecular charge transfer fluorescence. These MOFs exhibit enhanced photoluminescence quantum yields, making them significant in materials science (Zhao et al., 2020).
Structural Analysis
Its stereochemical properties have been examined through 1H-NMR spectrometry, revealing significant conformational stability. This aids in the understanding of molecular structures and their stability under various conditions (Hellwinkel & Melan, 1974).
Nitrogen-Doped Graphene Growth
The compound is instrumental in the low-temperature growth of nitrogen-doped graphene. By incorporating nitrogen atoms into graphene's lattice structure, it helps in tailoring the electronic properties of graphene, which is pivotal in advanced material sciences (Katoh et al., 2015).
Topological Control of Frameworks
It has been used in creating 3,4-connected frameworks based on the Cu-2-paddle-wheel node, which is crucial in the field of crystal engineering. The compound's role in selective engineering of framework topologies underscores its importance in designing novel materials (Müller et al., 2016).
Synthesis of Condensed Heterocyclic Systems
The compound is key in synthesizing condensed heterocyclic systems with a central nitrogen atom. This synthesis is fundamental in organic chemistry, contributing to the development of various organic compounds with potential applications in various fields (Stoyanovich & Marakatkina, 1978).
Fluorimetric Detection
The benzo(b)quinolizinium ion, related to this compound, serves as a platform for the fluorimetric detection of biologically relevant analytes. Its role in developing selective fluorescent probes highlights its application in bioanalytical chemistry (Granzhan et al., 2015).
Perovskite Solar Cells
A quinolizino acridine-based molecule derived from this compound has been used as a hole transporting material in perovskite solar cells. It demonstrates the compound's potential in improving the efficiency of solar cells, which is vital in renewable energy research (Qin et al., 2014).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor .
properties
IUPAC Name |
8,8,14,14,22,22-hexamethyl-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N/c1-25(2)16-10-7-12-18-22(16)28-23-17(25)11-8-13-19(23)27(5,6)21-15-9-14-20(24(21)28)26(18,3)4/h7-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGTTJVERVKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C3C(=CC=C2)C(C4=C5N3C6=C1C=CC=C6C(C5=CC=C4)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)


![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B3328766.png)
![(6R,7R)-7-Amino-3-chloromethyl-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)
